2-Chloro-3-methoxybenzoyl chloride
Description
Properties
CAS No. |
86269-98-9 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |
InChI Key |
JYCVIMNYXDSFJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (Cl, CF₃):
Chlorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions. For example, 2-methoxy-3-(trifluoromethyl)benzoyl chloride (LogP = 3.093) exhibits higher reactivity than the methyl-substituted analog due to the strong electron-withdrawing effect of CF₃ . - Electron-Donating Groups (CH₃, OCH₃):
The methyl group in 3-methoxy-2-methylbenzoyl chloride reduces electrophilicity, making it less reactive than chloro- or trifluoromethyl-substituted analogs. This compound is primarily used in industrial settings where controlled reactivity is advantageous . - Steric and Electronic Effects of Iodine: 5-Iodo-2-methoxybenzoyl chloride combines the directing effects of methoxy with iodine’s polarizability, enabling applications in cross-coupling reactions and drug synthesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-3-methoxybenzoyl chloride, and how can intermediates be characterized?
- Methodological Answer : A common approach involves chlorination of the corresponding benzoic acid derivative. For example, thionyl chloride (SOCl₂) is widely used to convert carboxylic acids to acyl chlorides under controlled conditions (0–25°C, anhydrous environment) . Intermediate characterization typically employs FT-IR to confirm the disappearance of the -OH stretch (~2500–3500 cm⁻¹) and the emergence of C=O and C-Cl stretches (~1770 cm⁻¹ and ~750 cm⁻¹, respectively). TLC with UV visualization or GC-MS can monitor reaction progress .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use impervious nitrile or neoprene gloves, tightly sealed goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, as acyl chlorides hydrolyze to release HCl gas, which is corrosive . Store the compound in a dry, cool (0–6°C) environment under inert gas (e.g., N₂) to prevent moisture-induced decomposition .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Purity analysis is performed via:
- HPLC : Using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water gradients.
- ¹H/¹³C NMR : Check for absence of peaks corresponding to unreacted starting materials (e.g., benzoic acid protons at δ 10–12 ppm).
- Titration : Quantify active chloride content via argentometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodological Answer : By-products like dichlorinated species or ester impurities often arise from over-chlorination or incomplete acid conversion. Optimization strategies include:
- Temperature Control : Maintain reaction temperatures below 30°C to suppress side reactions .
- Catalytic Additives : Use dimethylformamide (DMF, 0.1 eq) to accelerate chlorination and reduce reaction time.
- Solvent Selection : Anhydrous dichloromethane or toluene minimizes hydrolysis . Post-synthesis, purify via fractional distillation (boiling point ~250–260°C) or recrystallization from dry hexane .
Q. What analytical techniques resolve discrepancies in spectral data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR data may stem from rotamers or residual solvents. Mitigation steps:
- Variable Temperature NMR : Identify rotameric equilibria by acquiring spectra at 25°C and 60°C.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺ or [M-Cl]⁺) to rule out impurities.
- 2D-COSY/HSQC NMR : Assign overlapping proton/carbon signals unambiguously .
Q. How can researchers mitigate environmental risks during large-scale use of this compound?
- Methodological Answer : Implement waste-stream neutralization protocols:
- Hydrolysate Treatment : Quench residual acyl chloride with ice-cold sodium bicarbonate to convert HCl to NaCl/CO₂.
- Solvent Recovery : Distill and reuse reaction solvents (e.g., toluene) to reduce hazardous waste.
- Regulatory Compliance : Adhere to REACH and OSHA guidelines for disposal, including pH adjustment of aqueous waste (<2 or >12) before incineration .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : The electron-withdrawing Cl and methoxy groups influence reactivity:
- Kinetic Studies : Monitor reactions with amines or alcohols via stopped-flow IR to assess activation barriers.
- DFT Calculations : Model the electrophilicity of the carbonyl carbon; the meta-methoxy group may sterically hinder nucleophilic attack while the Cl enhances electrophilicity via inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
